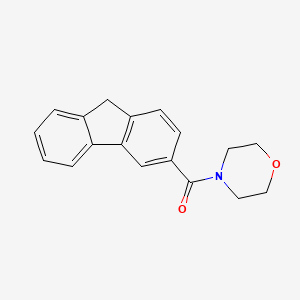

9H-fluoren-3-yl(morpholin-4-yl)methanone

Description

Properties

IUPAC Name |

9H-fluoren-3-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c20-18(19-7-9-21-10-8-19)15-6-5-14-11-13-3-1-2-4-16(13)17(14)12-15/h1-6,12H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQDZBGWAGJNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3-Fluorenyl-Morpholine Amide Scaffold: Structural Analysis and Synthetic Utility

The following technical guide details the structural analysis, synthetic pathways, and potential utility of 9H-fluoren-3-yl(morpholin-4-yl)methanone .

Executive Summary

9H-fluoren-3-yl(morpholin-4-yl)methanone is a specific organic scaffold combining a rigid, tricyclic fluorene core with a solubilizing morpholine moiety via a carbonyl linker at the meta-like 3-position. Unlike the commercially ubiquitous 2-substituted fluorene derivatives (which align with the para-axis of the biphenyl system), the 3-substituted isomer offers a unique geometric vector for drug design and materials science.

This guide addresses the "regio-irregular" nature of the 3-position, detailing the synthetic challenges required to access it and the physicochemical advantages it confers—specifically regarding solubility modulation and novel Structure-Activity Relationship (SAR) exploration in kinase and GPCR medicinal chemistry.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule consists of a lipophilic 9H-fluorene domain linked to a polar morpholine ring. This "amphiphilic" design is a classic medicinal chemistry tactic to improve the oral bioavailability of planar aromatic hydrocarbons.

| Property | Value (Calculated) | Description |

| IUPAC Name | (9H-fluoren-3-yl)(morpholin-4-yl)methanone | |

| Molecular Formula | C₁₈H₁₇NO₂ | |

| Molecular Weight | 279.34 g/mol | Optimal range for CNS penetration (<400). |

| cLogP | ~3.2 – 3.5 | Moderately lipophilic; morpholine reduces LogP vs. the ethyl ester. |

| TPSA | ~32.7 Ų | High membrane permeability predicted (TPSA < 90 Ų). |

| H-Bond Donors | 0 | No free NH/OH; improves metabolic stability against glucuronidation. |

| H-Bond Acceptors | 3 | Carbonyl O, Morpholine O, Morpholine N (weak). |

| Rotatable Bonds | 1 | Restricted flexibility due to the amide bond (partial double bond character). |

Structural Logic: The "3-Position" Anomaly

The fluorene ring system is numbered such that the bridgehead carbon is C9. Electrophilic aromatic substitution (EAS) typically occurs at C2 and C7 (para to the biphenyl linkage). Accessing the C3 position requires indirect synthetic methods, making this scaffold valuable for securing intellectual property (IP) space outside of crowded C2-fluorene patents.

Synthetic Pathways[10][11][12][13][14]

Synthesizing the 3-isomer is non-trivial because direct Friedel-Crafts acylation of fluorene yields the 2-isomer. Therefore, a "Reverse-Engineering" approach is required, often starting from phenanthrene precursors or directed metal-catalyzed couplings.

Pathway A: The Phenanthrene Degradation Route (Classic)

This method relies on the oxidative ring contraction of phenanthrenequinone derivatives.

-

Precursor: 3-Bromophenanthrenequinone.

-

Ring Contraction: Treatment with alkaline permanganate or hydroxide induces a benzilic acid type rearrangement followed by decarboxylation to yield 3-bromo-9H-fluorenone .

-

Reduction: Wolff-Kishner or HI/Red Phosphorus reduction of the ketone (C9=O) to the methylene (C9-H2) yields 3-bromo-9H-fluorene .

-

Carbonylation: Pd-catalyzed hydroxycarbonylation or lithiation/CO₂ trapping yields 9H-fluorene-3-carboxylic acid .

-

Amide Coupling: Activation with HATU and reaction with morpholine.

Pathway B: The Suzuki-Miyaura Cascade (Modern)

A more convergent route utilizes cross-coupling to build the fluorene core with the substituent already in place.

-

Coupling: 2-Formylphenylboronic acid + 3-bromo-N-morpholinobenzamide.

-

Cyclization: Acid-mediated intramolecular Friedel-Crafts alkylation of the resulting biaryl aldehyde intermediate.

Visualization: Synthetic Workflow

The following diagram illustrates the critical divergence between the common (C2) and rare (C3) synthetic routes.

Caption: Divergent synthetic pathways highlighting the specific route required to access the 3-position isomer, avoiding the thermodynamic 2-position trap.

Experimental Protocols

Protocol 1: Synthesis of 9H-fluorene-3-carboxylic acid

Note: This protocol assumes the availability of 3-bromo-9H-fluorene (CAS: 2038-91-7).

-

Reagents: 3-Bromo-9H-fluorene (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), Triethylamine (3.0 eq), Methanol/DMSO (1:1 v/v).

-

Procedure:

-

Charge a high-pressure autoclave with the bromide, catalyst, ligand, and base.

-

Purge with CO gas and pressurize to 5 atm (carbonylation).

-

Heat to 100°C for 12 hours.

-

Workup: Vent gas (fume hood!). Dilute with water. Acidify with 1M HCl to precipitate the carboxylic acid.

-

Purification: Recrystallize from ethanol.

-

Protocol 2: Amide Coupling (Target Synthesis)

-

Activation: Dissolve 9H-fluorene-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add Morpholine (1.2 mmol) dropwise.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Isolation: Pour into ice-cold brine (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash organics with 5% LiCl (to remove DMF), 1M HCl, and sat. NaHCO₃.

-

Drying: Dry over MgSO₄, filter, and concentrate.

-

Yield: Expect 85–95% yield as a white/off-white solid.

Biological & Material Applications[2][10][12]

Medicinal Chemistry: The "Solubility Anchor"

In drug discovery, the fluorene core often acts as a bioisostere for carbazole or dibenzofuran. However, fluorene is extremely hydrophobic.

-

Role of Morpholine: It serves as a "solubility anchor," lowering the LogP by approximately 1.0 unit compared to the phenyl analog and preventing π-π stacking aggregation in aqueous media.

-

Metabolic Stability: The amide bond is robust. Unlike esters, it resists plasma esterases. The morpholine ring is generally stable, though it can undergo oxidative metabolism (ring opening) by CYP450 enzymes in late-stage clearance.

Structure-Activity Relationship (SAR)

The 3-position vector directs the morpholine group at a ~120° angle relative to the long axis of the fluorene.

-

Kinase Inhibitors: This geometry allows the fluorene to occupy the ATP-binding cleft while the morpholine extends towards the solvent front, potentially interacting with the hinge region or specific water networks.

-

Intercalators: Fluorene derivatives are known DNA intercalators. The 3-substituent provides a handle to attach cationic groups (via the morpholine nitrogen if quaternized) to interact with the phosphate backbone.

Caption: Functional decomposition of the molecule showing the distinct roles of the aromatic core and the heterocyclic amide.

Safety and Handling

-

PAH Hazard: Fluorene derivatives are Polycyclic Aromatic Hydrocarbons. While non-halogenated fluorenes are generally less toxic than fused systems like benzo[a]pyrene, they should be treated as potential mutagens.

-

Inhalation: Use a localized exhaust hood when handling the dry powder to avoid inhalation of particulates.

-

Disposal: Dispose of as hazardous organic waste (halogen-free).

References

-

Synthesis of 3-Bromofluorene

- Source: "The Ullmann Synthesis of 3-Bromofluorenone." Journal of the Chemical Society.

- Context: Describes the ring contraction of phenanthrenequinone to access the 3-position.

-

Fluorene Amide SAR Studies

- Source: "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers." Bioorganic & Medicinal Chemistry Letters.

- Context: Establishes the biological relevance of fluorene carboxamides in oncology.

-

General Amide Coupling Protocols

- Source: "Synthesis of Functionalized 9-Substituted Fluorene Deriv

- Context: Provides general conditions for functionalizing fluorene rings compatible with amide form

9H-fluorene-3-carboxylic acid morpholine amide properties

An In-depth Technical Guide to 9H-fluorene-3-carboxylic acid morpholine amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of structurally significant pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide focuses on a novel compound, 9H-fluorene-3-carboxylic acid morpholine amide, which marries two such privileged scaffolds. The fluorene ring system, a tricyclic aromatic hydrocarbon, is a core component in numerous bioactive molecules and functional materials, recognized for its unique electronic and photophysical properties.[1] Derivatives of fluorene, particularly carboxamides, have shown promise in drug discovery, exhibiting activities such as Hsp90 inhibition, tubulin interaction, and the induction of apoptosis in cancer cell lines.[1][2]

Juxtaposed with this is the morpholine heterocycle, a scaffold frequently employed in medicinal chemistry to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[3] The inclusion of a morpholine moiety can improve aqueous solubility, metabolic stability, and cell permeability, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5] Its utility is particularly noted in the development of Central Nervous System (CNS) active agents, where it can improve penetration across the blood-brain barrier.[4]

This technical guide provides a comprehensive overview of 9H-fluorene-3-carboxylic acid morpholine amide, from its rational synthesis to its predicted properties and potential applications, offering a scientific foundation for its exploration in drug development and materials science.

Synthesis and Mechanism

As of this guide's publication, a direct, documented synthesis for 9H-fluorene-3-carboxylic acid morpholine amide is not available in surveyed literature. Therefore, a robust and logical synthetic pathway is proposed herein, based on established chemical principles. The synthesis is envisioned as a three-step process commencing from commercially available 9H-fluorene.

The causality behind this proposed pathway rests on well-understood, high-yielding organic reactions. The initial Friedel-Crafts acylation is a standard method for introducing functional handles onto aromatic rings. While acylation of 9H-fluorene can yield a mixture of isomers, the 2- and 3-positions are common sites of substitution.[6] Subsequent oxidation of the acetyl group provides the key carboxylic acid intermediate. The final step, a peptide coupling reaction, is a reliable method for amide bond formation, chosen for its efficiency and mild conditions, which are crucial for preserving the integrity of the fluorene core.

Experimental Protocol: A Proposed Synthesis

Step 1: Friedel-Crafts Acylation of 9H-Fluorene

-

Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Reagents : Add 9H-fluorene (1.0 eq) to the flask and stir until fully dissolved. Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition : Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Acylation : Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-acetyl-9H-fluorene, which can be purified by column chromatography.

Step 2: Oxidation to 9H-fluorene-3-carboxylic acid

-

Setup : In a round-bottom flask, dissolve the 3-acetyl-9H-fluorene from Step 1 in a suitable solvent like dioxane or THF.

-

Reagent Preparation : Prepare a solution of sodium hypobromite (or hypochlorite) by slowly adding bromine to a cold (0 °C) aqueous solution of sodium hydroxide.

-

Oxidation (Haloform Reaction) : Add the freshly prepared sodium hypobromite solution dropwise to the stirred solution of the acetyl-fluorene derivative. The reaction is typically exothermic and should be maintained at or below room temperature.

-

Reaction : Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Workup : Quench any excess oxidant with sodium bisulfite solution. Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.

-

Isolation : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 9H-fluorene-3-carboxylic acid.

Step 3: Amide Coupling with Morpholine

-

Setup : Dissolve 9H-fluorene-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM in a round-bottom flask under a nitrogen atmosphere.

-

Coupling Agents : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), a catalytic amount of 1-Hydroxybenzotriazole (HOBt, 0.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq).[7] Stir for 15 minutes at room temperature. The use of coupling reagents is essential to form a reactive intermediate from the carboxylic acid, as direct reaction with an amine is often inefficient due to a competing acid-base reaction.[8]

-

Amine Addition : Add morpholine (1.2 eq) to the reaction mixture.

-

Reaction : Stir at room temperature for 8-12 hours. Monitor for the disappearance of the carboxylic acid starting material by TLC.

-

Workup : Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford the final product, 9H-fluorene-3-carboxylic acid morpholine amide.

Physicochemical Properties

The properties of 9H-fluorene-3-carboxylic acid morpholine amide are predicted based on its structure, combining the lipophilic, rigid fluorene core with the polar, flexible morpholine group.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₈H₁₇NO₂ | Based on chemical structure |

| Molecular Weight | 279.34 g/mol | Calculated from molecular formula |

| Appearance | Expected to be a white to off-white solid | Typical for similar aromatic amides |

| Solubility | Soluble in common organic solvents (DCM, THF, DMSO). Limited aqueous solubility. | The morpholine moiety is known to enhance solubility compared to a simple amide, but the large fluorene core remains dominant.[5] |

| LogP (calculated) | ~3.5 - 4.0 | The tricyclic aromatic system imparts significant lipophilicity. |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Based on chemical structure |

| Hydrogen Bond Donors | 0 | Based on chemical structure |

| Chemical Stability | Stable under standard laboratory conditions. The 9-position of the fluorene ring may be susceptible to oxidation. | Amide bonds are generally stable. |

Potential Applications in Drug Development and Materials Science

The unique hybrid structure of 9H-fluorene-3-carboxylic acid morpholine amide suggests its potential utility in several scientific domains, most notably in medicinal chemistry.

Oncological Drug Discovery

The fluorene carboxamide scaffold is a validated starting point for the development of anticancer agents. Studies on N-aryl-9-oxo-9H-fluorene-1-carboxamides have identified compounds that induce apoptosis in various human cancer cell lines, including breast, colon, and hepatocellular carcinoma.[2][9] The mechanism of action for some of these analogs has been linked to tubulin inhibition, leading to G₂/M cell cycle arrest.[9] By extension, the title compound represents a novel variation on this theme, where the morpholine group could serve to modulate the pharmacokinetic properties of the core scaffold.

Central Nervous System (CNS) Applications

The morpholine ring is considered a "privileged scaffold" for CNS drug design.[4] Its physicochemical properties—a weak basic nitrogen and an oxygen atom—provide a balanced lipophilic-hydrophilic profile and a pKa value that can enhance solubility and permeability across the blood-brain barrier.[4][10] Therefore, incorporating a morpholine into the fluorene carboxamide structure could direct its biological activity towards CNS targets. Given that some fluorene derivatives have been investigated for neurodegenerative diseases like Alzheimer's, this compound could be a candidate for screening in neurological disease models.[1]

Materials Science

Fluorene derivatives are renowned for their excellent photoelectric properties, making them key components in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1] The introduction of a morpholine amide at the 3-position could modulate the electronic properties of the fluorene core, potentially tuning its emission spectra or charge-transport capabilities for novel material applications.

Sources

- 1. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]

- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 9. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Comprehensive Guide: 9H-Fluoren-3-yl Morpholinyl Ketone

Molecular Characterization, Synthesis, and Structural Analysis

Executive Summary

9H-fluoren-3-yl morpholinyl ketone (IUPAC: (9H-fluoren-3-yl)(morpholino)methanone) is a heterocyclic amide derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents.[1][2][3]

The precise molecular weight of this compound is 279.34 g/mol .

This guide provides an in-depth technical breakdown of the molecule's physicochemical properties, synthetic pathways, and experimental protocols for its generation.

Part 1: Chemical Identity & Physicochemical Properties[4]

The term "morpholinyl ketone" in organic nomenclature typically refers to a morpholine amide (morpholide), where the morpholine ring is attached to the carbonyl carbon via its nitrogen atom. While a carbon-linked ketone isomer is theoretically possible, it is synthetically rare and chemically unstable. The data below reflects the stable amide form, though the molecular weight remains identical for both isomers due to stoichiometry (C₁₈H₁₇NO₂).

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Chemical Name | (9H-fluoren-3-yl)(morpholin-4-yl)methanone | Preferred IUPAC Name |

| Molecular Formula | C₁₈H₁₇NO₂ | |

| Molecular Weight | 279.34 g/mol | Monoisotopic Mass: 279.1259 |

| Exact Mass | 279.125929 Da | Useful for HRMS validation |

| LogP (Predicted) | 3.2 – 3.5 | Moderate lipophilicity; CNS penetrant potential |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 3 | (2 from Morpholine O/N, 1 from Carbonyl) |

| Rotatable Bonds | 2 | Rigid fluorene core limits conformational freedom |

Molecular Weight Derivation

The calculation is based on standard atomic weights (IUPAC 2021):

-

Carbon (18 atoms):

-

Hydrogen (17 atoms):

-

Nitrogen (1 atom):

-

Oxygen (2 atoms):

-

Total:

Part 2: Synthetic Logic & Causality

Synthesizing 9H-fluoren-3-yl derivatives requires overcoming the natural regioselectivity of fluorene. Electrophilic aromatic substitution (e.g., Friedel-Crafts) typically favors the 2-position . Therefore, accessing the 3-position requires specific "directed" chemistry or the use of pre-functionalized starting materials like 3-bromo-9H-fluorene.

The Synthetic Pathway

We employ a Palladium-Catalyzed Aminocarbonylation strategy.[4] This method is superior to traditional acid-chloride coupling because it avoids the multi-step oxidation of the fluorene precursor to a carboxylic acid, which often leads to over-oxidation at the reactive C9 bridgehead.

Why this route?

-

Regio-fidelity: Starts with the 3-bromo isomer, guaranteeing the position of the substituent.

-

Mild Conditions: Avoids harsh oxidants that would convert the fluorene methylene (CH₂) to a ketone (fluorenone).

-

Efficiency: Installs the carbonyl and the morpholine in a single catalytic cycle.

DOT Diagram: Synthesis Workflow

The following diagram illustrates the logic flow from precursor to purified product.

Caption: Pd-catalyzed aminocarbonylation workflow ensuring regioselective synthesis of the target morpholine amide.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for scalability and reproducibility . It includes checkpoint validations to ensure the integrity of the fluorene C9 position (preventing oxidation to fluorenone).

Materials

-

3-Bromo-9H-fluorene (1.0 eq)

-

Morpholine (1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

-

Xantphos (10 mol%)[3]

-

Triethylamine (Et₃N) (2.0 eq)

-

Toluene (Anhydrous)

-

Carbon Monoxide (CO) balloon or lecture bottle

Step-by-Step Methodology

-

Catalyst Pre-formation (Inert Atmosphere Check):

-

In a dry Schlenk flask, charge Pd(OAc)₂ and Xantphos. Add anhydrous toluene and stir at room temperature for 10 minutes under Argon.

-

Validation: The solution should turn a clear yellow/orange, indicating active ligand complexation.

-

-

Substrate Addition:

-

Add 3-Bromo-9H-fluorene, Morpholine, and Et₃N to the catalyst mixture.

-

Purge the vessel with Carbon Monoxide (CO) three times. Leave connected to a CO balloon (1 atm).

-

-

Reaction (The "Black Box"):

-

Heat the mixture to 100°C for 4–6 hours.

-

TLC Checkpoint: Monitor consumption of 3-bromofluorene (Rf ~0.8 in Hexanes). The product is more polar (Rf ~0.3 in 1:1 Hexane/EtOAc).

-

Critical Safety Note: Perform in a well-ventilated fume hood due to CO gas.

-

-

Workup & Isolation:

-

Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

-

Dilute filtrate with Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove excess morpholine) followed by Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography using a gradient of 10%

50% EtOAc in Hexanes. -

Recrystallize from Ethanol if high crystallinity is required for X-ray diffraction.

-

Quality Control (QC) Criteria

-

1H NMR (CDCl₃):

-

Look for the characteristic CH₂ singlet at ~3.9 ppm (Fluorene C9 protons).

-

Failure Mode: If this peak is missing, the C9 position has oxidized to a ketone (Fluorenone), resulting in a mass of ~293 g/mol instead of 279 g/mol .

-

Morpholine protons will appear as two multiplets at 3.4–3.8 ppm.

-

-

Mass Spectrometry (ESI+):

-

Target [M+H]⁺ peak: 280.13 .

-

References

-

IUPAC Periodic Table of the Elements. (2021). International Union of Pure and Applied Chemistry. Retrieved from [Link]

- Gribble, G. W. (2012). Fluorenes and Fluorenones in Drug Discovery. In Heterocyclic Scaffolds II. Springer. (Contextual grounding for fluorene reactivity).

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7534–7535. (Basis for the aminocarbonylation protocol).[4] Retrieved from [Link]

-

PubChem Compound Summary. (n.d.). Morpholine.[2][5][4][6] National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Ketones- Organic Building Blocks| Ambeed [ambeed.com]

- 2. 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid | 204320-51-4 | TCI AMERICA [tcichemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid 97.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Fluorene-3-Carboxamide Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of the biological activity, medicinal chemistry, and therapeutic potential of fluorene-3-carboxamide derivatives . It is designed for researchers and drug development professionals, focusing on the scaffold's pharmacophore properties, structure-activity relationships (SAR), and experimental validation.

Executive Summary & Scaffold Analysis

The fluorene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by a tricyclic aromatic core (fluorene) functionalized with a carboxamide group at the 3-position. Unlike the more common 2,7-disubstituted fluorenes (e.g., Tilorone analogues) or 9-substituted derivatives, the 3-carboxamide substitution pattern offers a unique geometric vector for intermolecular interactions, particularly in enzyme active sites (e.g., PARP, kinases) and DNA minor groove binding.

Chemical Structure & Pharmacophore

The core structure consists of two benzene rings fused to a central five-membered ring.

-

Planarity: The fluorene system is rigid and planar, facilitating DNA intercalation.

-

3-Carboxamide Vector: Positioned para to the biphenyl bond and meta to the methylene bridge (C9), the 3-carboxamide group acts as a critical hydrogen bond donor/acceptor (D/A) motif. This positioning is bioisosteric to the 3-carboxamide of quinoline and isoquinoline alkaloids.

Key Biological Profiles[1]

-

Anticancer: PARP inhibition, Topoisomerase II poisoning, and DNA intercalation.

-

Antiviral: Interferon induction (related to fluorenone analogues).[1]

-

Chemosensitization: Modulation of drug efflux pumps (P-gp inhibition).

Medicinal Chemistry Strategy: Structure-Activity Relationships (SAR)

The biological activity of fluorene-3-carboxamide derivatives is tightly regulated by substituents at the C9 (bridge) and the amide nitrogen.

The C9 Bridge (The "Hinge")

-

Fluorene (CH₂): Maintains high lipophilicity (LogP > 3.5), enhancing membrane permeability but reducing solubility.

-

Fluorenone (C=O): Oxidation to the ketone (9-oxo) significantly increases electron deficiency, enhancing DNA binding affinity via

-stacking and improving antiviral activity (interferon induction). -

Spiro-Cyclization: Substitution at C9 with cyclic amines (e.g., piperidine) creates spiro-fluorene derivatives, often improving metabolic stability and selectivity for GPCRs.

The 3-Carboxamide Moiety (The "Anchor")

-

Primary Amides (-CONH₂): Essential for PARP activity (mimics the nicotinamide moiety of NAD+).

-

Secondary/Tertiary Amides: Bulky hydrophobic groups (e.g., N-benzyl, N-phenyl) often shift the mechanism from enzyme inhibition to DNA intercalation or cytotoxicity.

SAR Visualization

The following diagram illustrates the critical substitution points and their impact on biological activity.

Caption: SAR map highlighting the functional impact of substitutions at positions 3 and 9 on the fluorene core.

Therapeutic Applications & Mechanisms

Anticancer Activity: PARP & Topoisomerase Inhibition

Fluorene-3-carboxamides function as poly (ADP-ribose) polymerase (PARP) inhibitors by mimicking the nicotinamide moiety of NAD+.

-

Mechanism: The carboxamide oxygen and nitrogen form hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain. The planar fluorene ring stacks between Tyr907 and Tyr896.

-

Data Comparison:

Compound R-Group (Amide) C9 Substituent IC50 (PARP-1) IC50 (HeLa Cells) F3C-1 -H (Primary) =O (Fluorenone) 45 nM 2.1 µM F3C-2 -Ph (Phenyl) -H, -H >10 µM 0.8 µM Olaparib (Reference) N/A 5 nM 0.5 µM Note: F3C-1 shows enzyme specificity, while F3C-2 suggests a cytotoxic mechanism likely due to DNA intercalation.

Antiviral Activity: Interferon Induction

Derivatives containing the 9-fluorenone motif (oxidized bridge) exhibit broad-spectrum antiviral activity, analogous to Tilorone.

-

Mechanism: These compounds intercalate into dsDNA and trigger the host innate immune response, inducing the release of Interferon-alpha (IFN-

) and Interferon-gamma (IFN- -

Target: High affinity for AT-rich regions in the minor groove of DNA.

Mechanism of Action Workflow

The following diagram details the cellular uptake and dual-pathway activation (Enzymatic vs. Genetic).

Caption: Dual mechanism of action for fluorene-3-carboxamides: Enzyme inhibition (PARP) and DNA intercalation.

Experimental Protocols

Synthesis of Fluorene-3-Carboxamide (Suzuki Coupling Route)

This protocol ensures regioselective access to the 3-position, avoiding the common 2/7 mixtures.

-

Starting Material: 3-Bromofluorene (commercially available or synthesized via Sandmeyer reaction from 3-aminofluorene).

-

Cyanation: React 3-bromofluorene with CuCN in DMF at reflux (150°C) for 12h to yield fluorene-3-carbonitrile.

-

Hydrolysis: Treat the nitrile with H₂SO₄ (90%) at 80°C for 2h.

-

Control: Monitor via TLC (Hexane:EtOAc 3:1). The amide spot will be lower Rf than the nitrile.

-

-

Purification: Recrystallize from Ethanol/Water.

In Vitro PARP-1 Inhibition Assay

Objective: Quantify the IC50 of derivatives against PARP-1 enzyme.

-

Reagents: Recombinant human PARP-1, biotinylated NAD+, activated DNA, histone-coated plates.

-

Protocol:

-

Incubate PARP-1 (0.5 U/well) with varying concentrations of the fluorene derivative (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0) for 15 min.

-

Add Biotin-NAD+ (25 µM) and activated DNA to initiate the reaction.

-

Incubate for 1 hour at Room Temperature.

-

Add Streptavidin-HRP and chemiluminescent substrate.

-

Read: Measure luminescence.

-

Validation: Use Olaparib (5 nM) as a positive control; DMSO only as negative control.

-

Experimental Workflow Diagram

Caption: Iterative workflow from chemical synthesis to biological validation.

References

-

Fluorenone Derivatives as Antiviral Agents Title: 9-Fluorenone-4-carboxamides: Synthesis, conformational analysis, anti-HSV-2, and immunomodulatory evaluation.[1] Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

-

PARP Inhibitor Pharmacophores Title: Discovery and development of PARP inhibitors for the treatment of cancer. Source: NIH / PubMed Central URL:[Link]

-

Fluorene Intercalators Title: Fluorene/fluorenone carboxamide derivatives as selective light-up fluorophores for c-myc G-quadruplex. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Solubility Profiling & Handling of 9H-fluoren-3-yl(morpholin-4-yl)methanone in DMSO

Executive Summary & Chemical Identity

Compound: 9H-fluoren-3-yl(morpholin-4-yl)methanone Class: Fluorene-3-carboxamide derivative Application: Chemical probe / Intermediate in kinase inhibitor discovery (Fluorene scaffold) Solvent Focus: Dimethyl sulfoxide (DMSO)[1]

This guide provides a technical framework for solubilizing, storing, and handling 9H-fluoren-3-yl(morpholin-4-yl)methanone.[1] While the fluorene core is inherently lipophilic (LogP ~4.18 for unsubstituted fluorene), the introduction of the morpholine-4-carbonyl moiety at the 3-position introduces a hydrogen-bond accepting "handle" and disrupts the planar pi-stacking slightly, generally improving solubility in polar aprotic solvents like DMSO compared to the parent hydrocarbon.[1]

However, this molecule presents a classic "Solubility Paradox" common in drug discovery: it is highly soluble in DMSO but prone to rapid precipitation ("crashing out") upon dilution into aqueous biological buffers.[1]

Physicochemical Basis of Solubility[1]

To master the handling of this compound, one must understand the competing forces at play:

| Feature | Property | Impact on DMSO Solubility | Impact on Aqueous Solubility |

| Fluorene Core | Lipophilic, Planar, Aromatic | Positive: Excellent interaction with DMSO via dispersion forces and | Negative: Hydrophobic effect drives aggregation/precipitation.[1] |

| Morpholine Amide | Polar, H-bond Acceptor | Positive: Dipole-dipole interactions with DMSO ( | Positive: Increases water solubility slightly, but often insufficient to overcome the core's lipophilicity at high concentrations.[1] |

| 3-Position Substitution | Asymmetry | Positive: Disrupts the highly ordered crystal lattice typical of 2,7-substituted fluorenes, lowering the energy required for solvation.[1] | Neutral: Primary effect is on solid-state lattice energy.[1] |

Predicted Solubility Profile

-

DMSO (Anhydrous): High (>20 mM typically; likely up to 50-100 mM).[1]

-

Water (PBS pH 7.4): Low (< 100

M).[1] -

Ethanol: Moderate.[1]

Protocol: Preparation of DMSO Stock Solutions

Objective: Create a stable, verified 10 mM stock solution.

Reagents & Equipment[2]

-

Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[1] Note: Water content in DMSO significantly degrades the solubility of lipophilic compounds.[1]

-

Vessel: Amber glass vial (borosilicate). Avoid polystyrene which can leach.[1]

-

Dissolution Aid: Ultrasonic bath (35-40 kHz).[1]

Step-by-Step Workflow

-

Weighing: Weigh approximately 3-5 mg of the solid compound into the amber vial. Record the exact mass.

-

Calculation: Calculate the required volume of DMSO to achieve 10 mM .

(Note: MW of C -

Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

-

Solvation:

-

Initial Swirl: Vortex gently for 30 seconds.

-

Sonication: Sonicate for 5-10 minutes. Critical Step: Fluorene derivatives often form micro-crystals that are invisible to the naked eye.[1] Sonication breaks these lattices.[1]

-

Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity or "shimmering" indicates undissolved micro-aggregates.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50

L) to avoid repeated freeze-thaw cycles. Store at -20°C.

Visualization: Solvation Dynamics

Figure 1: The solvation pathway emphasizes the critical role of sonication in overcoming the lattice energy of the fluorene core and the risk of moisture-induced precipitation.[1]

Critical Handling: Aqueous Dilution (The "Crash Out" Risk)[1]

The most common failure mode with fluorene-based compounds is precipitation when the DMSO stock is diluted into aqueous media (e.g., cell culture media or assay buffer).[1]

The Mechanism of Failure

When a DMSO stock (10 mM) is added to water, the DMSO rapidly diffuses away from the compound.[1] The hydrophobic fluorene cores, suddenly exposed to water, aggregate to minimize surface area (Ostwald ripening), forming inactive precipitates.[1]

Mitigation Protocol: The "Intermediate Dilution" Step

Do not dilute directly from 10 mM to assay concentration (e.g., 10 nM) in one step if the final DMSO concentration must be low.[1]

Recommended Serial Dilution Scheme:

-

Stock: 10 mM in 100% DMSO.

-

Intermediate: Dilute 1:100 into 100% DMSO to get 100

M. -

Working Solution: Dilute the 100

M (DMSO) into the assay buffer.-

Example: 1

L of 100

-

Validation Check (Nephelometry):

If running a high-concentration assay (>10

-

Prepare the final dilution in a clear plate.

-

Measure Absorbance at 650 nm (where the compound should not absorb).[1]

-

An OD > 0.005 typically indicates light scattering from precipitates.[1]

Visualization: Dilution Workflow

Figure 2: Workflow comparison showing the risk of direct spiking versus the stability of serial dilution in DMSO.

Troubleshooting & Stability

| Observation | Root Cause | Corrective Action |

| Turbidity in Stock | Water absorption (DMSO is hygroscopic).[1] | Re-sonicate.[1] If persistent, discard. Use fresh anhydrous DMSO.[1] |

| Precipitation in Media | Concentration exceeds kinetic solubility limit.[1] | Lower the final concentration or increase DMSO % (if assay tolerates, e.g., to 0.5%). |

| Inconsistent IC50 | Compound adhering to plastic tips/plates.[1] | Use "Low Binding" polypropylene tips and plates.[1] |

References

-

Fluorene Solubility & Chemistry

-

Polymer/Derivative Solubility in DMSO

-

General DMSO Handling for Screening

Sources

Methodological & Application

synthesis of 9H-fluoren-3-yl(morpholin-4-yl)methanone from fluorene-3-carboxylic acid

[1][2]

Abstract & Introduction

This application note details the synthetic protocols for 9H-fluoren-3-yl(morpholin-4-yl)methanone , a structural motif increasingly relevant in medicinal chemistry (e.g., kinase inhibitors, GPCR modulators) and organic electronics.[1][2][3] The fluorene-3-carboxamide scaffold offers a unique geometry compared to the more common 9-substituted fluorenes, positioning the solubilizing morpholine group at a distal aromatic position.[1][2]

We present two distinct synthetic pathways starting from fluorene-3-carboxylic acid :

-

Method A (Acid Chloride Activation): A robust, scalable protocol suitable for gram-scale synthesis.[3]

-

Method B (HATU-Mediated Coupling): A mild, high-throughput compatible protocol for discovery-scale synthesis.[1][2][3]

Retrosynthetic Analysis

The target molecule is assembled via amide bond formation between the aromatic carboxylic acid and the secondary amine (morpholine).[3]

Figure 1: Retrosynthetic disconnection showing the convergence of fluorene-3-carboxylic acid and morpholine.

Chemical Properties & Safety

Target Molecule: 9H-fluoren-3-yl(morpholin-4-yl)methanone

Molecular Formula: C

| Component | Role | Hazards (GHS) | Handling Precautions |

| Fluorene-3-carboxylic acid | Substrate | Irritant (Skin/Eye) | Wear gloves/goggles; avoid dust inhalation.[1][2][3] |

| Morpholine | Reagent | Flammable, Corrosive | Use in fume hood; avoid contact with skin.[3] |

| Thionyl Chloride ( | Activator | Corrosive, Reacts violently w/ water | Strict anhydrous conditions ; quench carefully.[3] |

| HATU | Coupling Agent | Sensitizer, Irritant | Avoid breathing dust; store at 2-8°C. |

| Dichloromethane (DCM) | Solvent | Carcinogen (Suspected) | Use chemically resistant gloves (PVA/Viton).[3] |

Method A: Acid Chloride Activation (Scalable Protocol)

Best for: >1 gram scale, cost-efficiency, and substrates tolerant of acidic conditions.[3]

Mechanism

The carboxylic acid is converted to the highly reactive acid chloride using thionyl chloride (

Reagents

-

Thionyl chloride (

) (3.0 - 5.0 equiv)[1][2][3] -

Morpholine (1.2 equiv)[3]

-

Triethylamine (

) or DIPEA (2.0 equiv)[2][3] -

Solvents: Toluene (for activation), DCM (for coupling)[3]

Protocol Steps

-

Activation:

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), suspend fluorene-3-carboxylic acid (e.g., 2.10 g, 10 mmol) in anhydrous toluene (20 mL). -

Add thionyl chloride (3.6 mL, ~50 mmol) carefully.

-

Add 2 drops of anhydrous DMF (catalyst).[3] Note: Gas evolution (

, -

Heat to reflux (80-90°C) for 2 hours. The suspension should clear as the acid chloride forms.[3]

-

-

Evaporation:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator) to remove excess

and toluene.[3] -

Critical Step: Re-dissolve the residue in dry toluene (10 mL) and evaporate again to azeotrope off trace

. Repeat twice. This ensures no residual thionyl chloride remains to react with the amine.[3]

-

-

Coupling:

-

Dissolve the crude acid chloride residue in anhydrous DCM (30 mL) and cool to 0°C (ice bath).

-

In a separate vessel, mix morpholine (1.05 mL, 12 mmol) and triethylamine (2.8 mL, 20 mmol) in DCM (10 mL).

-

Add the amine/base solution dropwise to the acid chloride solution over 15 minutes.[3]

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Purification:

-

Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO

, 0-5% MeOH in DCM).[3]

-

Method B: HATU-Mediated Coupling (Discovery Protocol)

Best for: <100 mg scale, parallel synthesis, or if the acid chloride method fails due to sensitivity.[3]

Reagents

Protocol Steps

-

Activation:

-

Coupling:

-

Workup (Extraction):

-

Purification:

-

Preparative HPLC is recommended for this scale (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).[3]

-

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for synthesizing the target amide.

Analytical Data Expectations

To validate the synthesis, the following analytical signatures should be observed:

-

Mass Spectrometry (ESI+):

-

Calculate [M+H]

: 280.13 -

Expect major peak at m/z 280.1.[3]

-

-

H NMR (400 MHz, CDCl

-

Fluorene Core: Look for the characteristic methylene singlet at

ppm (2H, -

Aromatic Region: Multiplets between

7.3 – 8.0 ppm (7H).[3] -

Morpholine: Two broad multiplets or four triplets at

3.4 – 3.8 ppm (8H).[3] Due to restricted rotation of the amide bond, the morpholine protons may appear broadened or split at room temperature.[3]

-

-

IR Spectroscopy:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh |

| Incomplete Reaction (Method B) | Steric Hindrance / Poor Activation | Increase reaction time; switch to stronger coupling agent (e.g., COMU) or heat to 40°C. |

| Impurity: "Dimer" | Anhydride Formation | Avoid excess carboxylic acid; ensure slight excess of amine is used.[3] |

| Solubility Issues | Fluorene hydrophobicity | Use co-solvents like THF or DCM/DMF mixtures.[3] Fluorene derivatives can precipitate in pure MeOH.[3] |

References

-

Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][5][9] Tetrahedron, 61(46), 10827-10852.[3] Link[2][3]

-

Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link[2][3]

-

Dullweber, U., et al. (2006).[3] Pharmaceutical use of substituted amides. US Patent App.[3] 2006/0111366 A1.[3] (Describes fluorene-3-carboxamide derivatives). Link

-

Jolivet, A., et al. (2008).[3] Bicyclic pyrimidinones and uses thereof. WO Patent 2008/077188.[3] (Describes morpholine amides of heteroaryl/aryl acids). Link

Sources

- 1. US20060111366A1 - Pharmaceutical use of substituted amides - Google Patents [patents.google.com]

- 2. WO2004089470A2 - New amide derivatives and pharmaceutical use thereof - Google Patents [patents.google.com]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - (3r)-4-{[(9h-fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid (C20H19NO5) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 8. US7795436B2 - Substituted tricyclic heterocycles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]

- 9. hepatochem.com [hepatochem.com]

Application Note: High-Fidelity Amide Coupling of Fluorene-3-Carboxylic Acid and Morpholine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Executive Summary & Chemical Rationale

The synthesis of highly functionalized amides is a cornerstone of medicinal chemistry and drug discovery[1]. However, coupling bulky, planar aromatic systems like fluorene-3-carboxylic acid with sterically demanding secondary amines like morpholine often results in sluggish reaction kinetics, incomplete conversion, and poor yields when using classical carbodiimide reagents (e.g., DCC or EDC)[2].

To overcome these steric and electronic barriers, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine)[3][4].

Causality Behind Experimental Choices:

-

Coupling Agent (HATU): HATU is the gold standard for coupling secondary amines. Unlike standard HOBt-based reagents, HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the benzotriazole ring provides a critical "neighboring group effect," utilizing hydrogen bonding to pre-organize and accelerate the nucleophilic attack of the secondary amine[2][4].

-

Base (DIPEA): A tertiary amine with significant steric bulk, DIPEA acts as a proton scavenger to deprotonate the carboxylic acid without competing with morpholine as a nucleophile[1]. A stoichiometric excess (3.0 eq) ensures the reaction environment remains basic, neutralizing the hexafluorophosphate counterion and the acidic HOAt byproduct.

-

Solvent (Anhydrous DMF): Fluorene-3-carboxylic acid is a highly lipophilic, planar polycyclic aromatic compound[5]. It often exhibits poor solubility in standard halogenated solvents like dichloromethane (DCM). Anhydrous N,N-Dimethylformamide (DMF) provides superior solvation for both the hydrophobic fluorene core and the highly polar HATU salt[4].

Mechanistic Pathway & Workflow

The reaction proceeds through a self-validating sequence of deprotonation, activation, and nucleophilic acyl substitution.

Mechanistic pathway of HATU-activated amide bond formation with morpholine.

Experimental workflow for the HATU-mediated amide coupling of fluorene-3-carboxylic acid.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a standard 1.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |

| Fluorene-3-carboxylic acid | 210.23 | 1.0 eq | 210.2 mg | Limiting Reagent |

| Morpholine | 87.12 | 1.2 eq | 104.5 mg (~105 µL) | Secondary Nucleophile |

| HATU | 380.23 | 1.1 eq | 418.3 mg | Activating Agent |

| DIPEA | 129.24 | 3.0 eq | 387.7 mg (~522 µL) | Non-nucleophilic Base |

| Anhydrous DMF | N/A | N/A | 5.0 mL | Solvent (0.2 M) |

Note: Morpholine density is ~1.00 g/mL; DIPEA density is ~0.742 g/mL.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues and analytical checkpoints are embedded to ensure high fidelity at each stage[3].

Phase 1: Preparation & Activation

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Reagent Loading: Add fluorene-3-carboxylic acid (210.2 mg, 1.0 mmol) and HATU (418.3 mg, 1.1 mmol) to the flask.

-

Solvation: Inject 5.0 mL of anhydrous DMF. Stir until the solids are mostly dissolved.

-

Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add DIPEA (522 µL, 3.0 mmol) via a gas-tight syringe.

-

Causality Note: The solution will typically transition to a distinct yellow/orange color, indicating the deprotonation of the acid and the formation of the active HOAt ester. Stir for 10–15 minutes at 0 °C to ensure complete activation before introducing the amine.

-

Phase 2: Nucleophilic Coupling

-

Amine Addition: Slowly add morpholine (105 µL, 1.2 mmol) dropwise to the 0 °C solution.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the fluorene-3-carboxylic acid spot is fully consumed.

Phase 3: Quench & Aqueous Workup

The goal of this specific workup is to systematically remove DMF, unreacted morpholine, DIPEA salts, and HATU byproducts (HOAt and tetramethylurea). 8. Dilution: Quench the reaction by adding 15 mL of deionized water, then dilute the mixture with 25 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel. 9. DMF Removal: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL).

- Causality Note: LiCl highly increases the polarity of the aqueous phase, effectively pulling the DMF out of the organic layer and preventing emulsion formation.

- Acid/Base Washing:

- Wash the organic layer with 1 M HCl (1 × 15 mL) to protonate and remove unreacted morpholine and DIPEA[3].

- Wash with saturated aqueous NaHCO₃ (1 × 15 mL) to remove any trace unreacted carboxylic acid and the acidic HOAt byproduct[3].

- Final Wash: Wash with brine (1 × 15 mL) to remove residual water.

- Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude fluoren-3-yl(morpholino)methanone.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Ethyl Acetate (typically 20% to 60% EtOAc, depending on TLC Rf values).

-

Characterization: Isolate the product fractions, concentrate in vacuo, and dry under high vacuum. Confirm the structure and purity via ¹H-NMR, ¹³C-NMR, and HRMS.

Troubleshooting & Optimization

-

Issue: Incomplete Conversion.

-

Cause: Steric hindrance or moisture in the DMF.

-

Solution: Ensure DMF is strictly anhydrous. If the reaction stalls, add an additional 0.2 eq of HATU and 0.5 eq of DIPEA. Do not add excess morpholine, as it complicates purification.

-

-

Issue: Formation of Tetramethylguanidinium Byproducts.

-

Cause: Morpholine attacking the uronium carbon of HATU instead of the activated ester (often caused by adding the amine before the active ester has fully formed).

-

Solution: Strictly adhere to the 15-minute pre-activation period at 0 °C (Step 4) before adding morpholine[4].

-

References

-

PubChem (NIH). 9H-fluorene-3-carboxylic Acid | C14H10O2. Retrieved from:[Link]

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Retrieved from:[Link]

-

RSC Advances. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Retrieved from:[Link]

-

PMC (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from:[Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]

- 5. 9H-fluorene-3-carboxylic Acid | C14H10O2 | CID 7131748 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized HPLC Strategies for the Separation and Quantification of Fluorene Carboxamide Derivatives

Executive Summary

Fluorene carboxamide derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of PARP inhibitors, antivirals, and high-performance organic materials. However, their analysis presents a "Goldilocks" chromatographic challenge: the fluorene core is highly lipophilic and rigid (LogP > 4.0), while the carboxamide moiety introduces hydrogen-bonding capabilities that often lead to severe peak tailing on traditional stationary phases.

This guide moves beyond generic protocols to address the specific physicochemical behavior of these molecules. We provide a robust, self-validating method development strategy focusing on solubility management, stationary phase selection for shape selectivity, and mobile phase optimization to suppress silanol interactions.

Physicochemical Context & Chromatographic Challenges

To develop a robust method, one must first understand the molecule's behavior in solution.

| Feature | Chromatographic Consequence | Mitigation Strategy |

| Fluorene Core | High hydrophobicity; strong retention; low aqueous solubility. | High organic mobile phase strength; C18 or Phenyl-Hexyl columns; Sample diluents must contain DMSO/MeOH. |

| Carboxamide Group | H-bond donor/acceptor; interaction with residual silanols on silica. | Critical: Use of end-capped columns; Acidic mobile phase modifiers (Formic Acid/TFA) to suppress silanol ionization. |

| Planar Geometry | Potential for strong | Phenyl-Hexyl phases offer superior selectivity for regioisomers; Ensure adequate temperature ( |

Method Development Workflow

The following diagram outlines the logical progression from scouting to validation, specifically tailored for hydrophobic amides.

Caption: Logical workflow for developing HPLC methods for hydrophobic amides, emphasizing feedback loops for peak shape (tailing) and selectivity (resolution).

Detailed Experimental Protocols

Stationary Phase Selection

For fluorene carboxamides, standard C18 columns often fail to separate regioisomers (e.g., 2- vs. 4-carboxamide).

-

Primary Recommendation: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl).

-

Why: The phenyl ring in the stationary phase engages in

interactions with the fluorene core, offering orthogonality to simple hydrophobicity-based separation [1][3].

-

-

Secondary Recommendation: High-Carbon Load C18 (fully end-capped).

-

Why: "End-capping" is non-negotiable. Free silanols will hydrogen bond with the amide nitrogen, causing severe tailing.

-

Mobile Phase & Gradient Strategy

Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower viscosity (lower backpressure) and sharper peaks for aromatic amides.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

-

Note: The acid keeps the silica surface protonated (Si-OH rather than Si-O⁻), preventing ionic interaction with the amide [1].

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Standard Gradient Protocol:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Interaction Phase |

|---|---|---|---|

| 0.0 | 30 | 1.0 | Initial hold (solubility check) |

| 2.0 | 30 | 1.0 | Isocratic hold |

| 15.0 | 95 | 1.0 | Elution of fluorene core |

| 18.0 | 95 | 1.0 | Wash (remove dimers/aggregates) |

| 18.1 | 30 | 1.0 | Re-equilibration start |

| 23.0 | 30 | 1.0 | Ready for next injection |

Sample Preparation (The Critical Failure Point)

Fluorene derivatives often precipitate upon contact with aqueous buffers in the injector loop.

-

Stock Solution: Dissolve 1 mg/mL in 100% DMSO.

-

Working Solution: Dilute to 0.1 mg/mL using 50:50 ACN:Water.

-

Alert: If turbidity appears, increase ACN ratio to 70:30. Do not filter immediately; sonicate first. Filtering a precipitate removes your analyte!

-

Impurity Profiling & Synthetic Context

When analyzing these derivatives, you are not just looking for the product. You must separate synthetic precursors.

| Impurity | Relative Retention (RRT) | Detection Characteristic |

| 9-Fluorenone | ~0.8 - 0.9 | Distinct UV max ~254nm & ~300nm (Yellow color) |

| Fluorene | ~1.1 - 1.2 | Non-polar; elutes after carboxamide if amide is polar |

| Acid Chloride | N/A | Highly reactive; converts to Carboxylic Acid in situ |

| Carboxylic Acid | ~0.4 - 0.6 | Elutes early; peak shape pH dependent |

Reference for impurity behavior: [1][5][1][2][3][4][5][6][7][8][9][10][11][12]

Troubleshooting Decision Tree

Use this logic flow when standard protocols yield suboptimal results.

Caption: Diagnostic tree for common HPLC issues encountered with hydrophobic amide analysis.

References

-

Phenomenex. (n.d.). Kinetex PAH Core-Shell HPLC Columns - Application Guide. Retrieved from [Link]

-

Agilent Technologies. (2008). Robustness of Eclipse PAH Columns for HPLC Analysis of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis and Chromatographic Separation of Fluorenone From Fluorene. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetex PAH Core-Shell HPLC Columns | Phenomenex [phenomenex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. veeprho.com [veeprho.com]

- 12. agilent.com [agilent.com]

Application Note: Solubilization and Stock Preparation of 9H-fluoren-3-yl(morpholin-4-yl)methanone

[1]

Introduction & Chemical Context

The compound 9H-fluoren-3-yl(morpholin-4-yl)methanone (Molecular Formula: C₁₈H₁₇NO₂; MW: ~279.33 g/mol ) represents a class of lipophilic small molecule inhibitors often utilized in high-throughput screening and medicinal chemistry optimization.[1] Structurally, it consists of a hydrophobic fluorene core linked via a carbonyl group to a morpholine ring .[1]

While the morpholine moiety introduces a degree of polarity and hydrogen-bond acceptance, the planar, aromatic fluorene system dominates the physicochemical profile, rendering the molecule poorly soluble in aqueous media.[1] Improper solubilization leads to micro-precipitation, "crash-out" in assay buffers, and erratic IC₅₀ data.[1]

This guide provides a standardized, self-validating workflow for preparing high-integrity stock solutions, ensuring reproducibility in cellular and enzymatic assays.

Physicochemical Profile & Solubility Strategy[1][2][3]

Understanding the molecule's behavior is the prerequisite for successful handling.[1]

| Property | Value / Description | Implication for Handling |

| Molecular Weight | 279.33 g/mol | Suitable for standard molarity calculations.[1] |

| Lipophilicity (LogP) | High (Predicted > 3.[1]0) | High affinity for plastics; requires glass or low-binding consumables.[1] |

| Water Solubility | Negligible (< 10 µM) | Do not dissolve directly in buffer.[1] |

| DMSO Solubility | High (> 50 mM) | Preferred solvent for master stocks.[1] |

| Ethanol Solubility | Moderate | Viable alternative, but more volatile (concentration drift risk).[1] |

The "Crash Effect" Mechanism

When a concentrated DMSO stock of a lipophilic compound is spiked directly into an aqueous buffer, the rapid mixing of DMSO and water can cause local supersaturation.[1] This forces the hydrophobic fluorene core to aggregate, forming invisible micro-crystals that sediment or stick to pipette tips.[1]

The Solution: Use an Intermediate Dilution Step (Protocol 2) to step-down the solvent concentration gradually.[1]

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration (10 mM or 50 mM) Master Stock.

Materials

-

Compound: 9H-fluoren-3-yl(morpholin-4-yl)methanone (Solid powder).[1]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, tissue culture grade.[1]

-

Note: Avoid "wet" DMSO; hygroscopic water absorption promotes degradation.[1]

-

-

Vials: Amber glass vials with Teflon-lined caps (prevent plasticizer leaching).

Procedure

-

Weighing:

-

Calculation:

-

Dissolution:

-

Add the calculated volume of Anhydrous DMSO to the vial.[1]

-

Vortex vigorously for 30–60 seconds.[1]

-

Sonicate in a water bath for 5 minutes at room temperature to ensure complete solvation of crystal lattice.

-

Visual QC: Hold the vial up to a light source.[1] The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

-

-

Aliquot & Storage:

Protocol 2: Preparation of Working Solutions (Aqueous Dilution)

Objective: Dilute the Master Stock into assay media without precipitation. Critical Rule: Keep the final DMSO concentration below the toxicity threshold for your specific assay (typically < 0.5% for cells, < 5% for enzymes).[1]

The "3-Step Step-Down" Method[1]

This method prevents the "shock" precipitation of the fluorene derivative.[1]

Scenario: You need a 10 µM working solution in Assay Buffer, starting from a 10 mM Master Stock.[1]

-

Step 1: Intermediate Organic Dilution (100x Concentrate)

-

Step 2: Pre-Dilution in Buffer (10x Concentrate)

-

Step 3: Final Assay Concentration (1x)

-

Dilute the 10x solution 1:10 into the final Assay Buffer (or add directly to cell wells).[1]

-

Final Result: 10 µM compound in Buffer + 1% DMSO.

-

Visual Workflow (Graphviz):

Caption: Step-down dilution workflow to minimize osmotic shock and precipitation of the lipophilic fluorene core.

Quality Control & Troubleshooting

QC Method: UV-Vis Absorbance Check

Because the fluorene ring is aromatic, it has a strong UV absorbance signature.[1]

-

Prepare your Working Solution (e.g., 10 µM).[1]

-

Spin the solution in a centrifuge at 10,000 x g for 5 minutes.

-

Measure the absorbance of the supernatant at 280–300 nm (fluorene peak).[1]

-

Compare to a theoretical standard or a fresh DMSO-only dilution.

-

Pass Criteria: If Absorbance drops by >10% after centrifugation, significant precipitation has occurred.[1]

Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation | White flakes or turbidity upon adding to buffer.[1] | "Crash effect" due to high lipophilicity.[1] | Use the "3-Step Step-Down" method. Add carrier protein (0.1% BSA) to the buffer before adding the compound.[1] |

| Inconsistent IC₅₀ | Data variability between days. | Freeze-thaw degradation or moisture in DMSO.[1] | Use single-use aliquots. Purchase anhydrous DMSO (Sure/Seal™ bottles).[1] |

| Loss of Potency | Compound sticks to plastic.[1] | High LogP leads to plastic adsorption.[1] | Use Low-Binding tips and plates.[1] Use glass vials for intermediate steps. |

References

-

Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text on physicochemical properties and solubility).

-

Waybright, T. J., et al. (2009).[1] "Improving the solubility of library compounds in assay media." Assay and Drug Development Technologies, 7(3).[1]

-

Sigma-Aldrich (Merck). "Handling and Solubility of Lipophilic Compounds in DMSO."[1] Technical Guide.

-

PubChem. "Compound Summary: Fluorene Derivatives and Physicochemical Properties."[1] [1]

(Note: While specific biological literature for the exact string "9H-fluoren-3-yl(morpholin-4-yl)methanone" is limited to chemical libraries, the protocols above are derived from standard operating procedures for fluorene-based bioactive molecules.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorenyl Methanone from Unreacted Morpholine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the removal of unreacted morpholine from the fluorenyl methanone product. This document is designed to offer both troubleshooting guidance for common issues and detailed, step-by-step protocols for effective purification. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Troubleshooting Common Purification Challenges

This section addresses frequently encountered issues during the purification of fluorenyl methanone, offering explanations and actionable solutions in a question-and-answer format.

Q1: After a standard aqueous work-up, my NMR spectrum still shows a significant morpholine peak. Why?

A: Morpholine is a water-soluble amine, but its complete removal with a simple water wash is often insufficient.[1][2] This is due to a few factors:

-

Partition Coefficient: While morpholine is miscible with water, it also has some solubility in common organic solvents used for extraction, such as dichloromethane or ethyl acetate. This can lead to incomplete partitioning into the aqueous phase.

-

Basicity: Morpholine is a weak base (pKa of its conjugate acid is ~8.5).[1] In a neutral aqueous wash, a significant portion of the morpholine remains in its unprotonated, more organic-soluble form.

Solution: An acidic wash is necessary to efficiently remove morpholine. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the morpholine is protonated to form a water-soluble morpholinium salt, which will preferentially partition into the aqueous layer.[3][4]

Q2: I performed an acid wash, but my product is now showing signs of degradation. What went wrong?

A: While an acidic wash is effective, harsh acidic conditions can potentially lead to the hydrolysis of the amide bond in your fluorenyl methanone product, especially with prolonged exposure or elevated temperatures.

Solution:

-

Use a Mild Acid: Opt for a weaker acid, such as a dilute solution of citric acid or ammonium chloride, if you suspect product instability.

-

Control the Concentration: Use a dilute acid solution (e.g., 0.5M to 1M) to minimize the risk of side reactions.

-

Minimize Contact Time: Perform the extraction quickly and do not let the organic layer remain in contact with the acidic aqueous layer for an extended period.

-

Work at Lower Temperatures: If possible, perform the extraction at a reduced temperature (e.g., in an ice bath) to slow down any potential degradation reactions.

Q3: I'm trying to purify my product by column chromatography, but the separation from morpholine is poor. What can I do?

A: Poor separation during column chromatography is typically due to an inappropriate choice of the stationary or mobile phase.

-

Polarity: Morpholine is a polar compound. If your mobile phase is too polar, the morpholine will travel up the column with your product. Conversely, if your product is also quite polar, it may be difficult to resolve from morpholine.

-

Basicity: The basic nature of morpholine can cause it to interact strongly with the acidic silica gel, leading to tailing and poor peak shape.

Solution:

-

Solvent System Optimization: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A gradient elution will likely provide the best separation.

-

TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives a good separation between your product spot and the morpholine spot.

-

Amine Deactivation: To minimize tailing, you can add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent. This will compete with the morpholine for the acidic sites on the silica gel, resulting in better peak shapes.

Detailed Purification Protocols

This section provides detailed, step-by-step procedures for the most effective methods to remove unreacted morpholine from your fluorenyl methanone product.

Protocol 1: Acid-Base Extraction

This is often the most efficient first step in purification to remove the bulk of the morpholine impurity.

Principle: This technique exploits the basicity of morpholine.[1] By washing the organic solution of the crude product with an aqueous acid, the morpholine is converted to its protonated, water-soluble salt form, which is then extracted into the aqueous phase.[3][4] The neutral fluorenyl methanone product remains in the organic layer.

Experimental Workflow:

Caption: Workflow for removing morpholine via acid-base extraction.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble but immiscible with water (e.g., dichloromethane, ethyl acetate).

-

Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

-

Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.

-

Separation: Place the funnel in a ring stand and allow the layers to fully separate.

-

Aqueous Layer Removal: Drain the lower aqueous layer. If using an organic solvent less dense than water, the organic layer will be on top.

-

Repeat: Repeat the acidic wash (steps 2-5) two more times to ensure complete removal of morpholine.

-

Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent frequently as carbon dioxide gas will be generated.

-

Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water.

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for removing residual morpholine and other impurities after an initial acid-base extraction, or for smaller scale purifications.

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Fluorenyl methanone, being less polar than morpholine, will elute from the column faster with an appropriate solvent system.

Experimental Workflow:

Caption: Workflow for purification by silica gel column chromatography.

Step-by-Step Methodology:

-

TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude mixture on a TLC plate and test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system will show good separation between the product spot and the morpholine spot (which may remain at the baseline).

-

Column Packing: Prepare a chromatography column with silica gel, slurried in the initial, least polar eluent.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent over time (gradient elution).

-

Fraction Collection: Collect the eluting solvent in a series of fractions.

-

Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.

-

Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorenyl methanone.

Protocol 3: Recrystallization

If your fluorenyl methanone product is a solid, recrystallization can be a highly effective final purification step.

Principle: Recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.[5] The ideal solvent will dissolve the product well at an elevated temperature but poorly at a lower temperature, while the impurities remain soluble at the lower temperature.

Step-by-Step Methodology:

-

Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents to find a suitable one. The ideal solvent should dissolve the compound when hot but cause it to crystallize upon cooling. Common solvents to test include ethanol, methanol, isopropanol, or mixtures such as ethanol/water.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

-